Mosapride-d5
Description
Significance of Deuterium (B1214612) Substitution in Pharmacological and Analytical Studies
Deuterium (²H), a stable isotope of hydrogen, holds particular significance in pharmaceutical research due to its unique properties. symeres.com The substitution of hydrogen with deuterium, known as deuteration, is a subtle molecular modification that can lead to profound effects. researchgate.net
In pharmacological studies, the key lies in the "kinetic isotope effect." The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. researchgate.net Since many drug metabolism processes, often catalyzed by cytochrome P450 (CYP) enzymes, involve the breaking of C-H bonds, replacing a hydrogen atom at a metabolic site with deuterium can significantly slow down the rate of metabolism. researchgate.netselvita.com This can alter the drug's pharmacokinetic profile, potentially leading to a longer half-life, increased systemic exposure, and a reduction in the formation of certain metabolites. researchgate.net This strategy has been explored to enhance the properties of existing drugs, and in 2017, deutetrabenazine became the first deuterated drug to receive FDA approval. researchgate.netwikipedia.org
In analytical studies, deuterated compounds are invaluable as internal standards, especially for quantitative analysis using mass spectrometry (MS). clearsynth.comaptochem.com An internal standard is a compound with similar physicochemical properties to the analyte (the substance being measured) that is added in a known quantity to a sample. aptochem.com Because a deuterated standard is nearly identical to the non-labeled analyte, it co-elutes during chromatography and exhibits similar ionization behavior in the mass spectrometer. aptochem.comtexilajournal.com However, due to its higher mass, it can be separately detected. This allows it to compensate for variations in sample preparation, injection volume, and instrument response, thereby greatly improving the precision and accuracy of the quantification of the target drug in complex biological matrices like blood or plasma. clearsynth.comtexilajournal.comcerilliant.com
Overview of Mosapride-d5 as a Research Compound
This compound is a deuterated form of the pharmacological agent Mosapride (B1662829) and serves as a specialized tool in research. medchemexpress.com
This compound (CAS Number: 1246820-66-5) is the stable isotope-labeled analog of Mosapride, containing five deuterium atoms. lgcstandards.comsimsonpharma.com The primary and critical application of this compound is its use as an internal standard in bioanalytical methods. medchemexpress.comveeprho.com
When researchers need to determine the precise concentration of Mosapride in biological samples (e.g., during pharmacokinetic studies), this compound is added to the sample. veeprho.com In analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), this compound behaves almost identically to the unlabeled Mosapride throughout the extraction and analysis process. aptochem.com Its distinct mass, however, allows the instrument to differentiate it from the parent drug. clearsynth.com By comparing the known concentration of the this compound standard to the signal from the unlabeled Mosapride, scientists can accurately quantify the amount of Mosapride present in the original sample. clearsynth.comveeprho.com This ensures reliable and robust results in therapeutic drug monitoring and metabolic research. veeprho.com
Data Tables
Table 1: Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Compound Name | This compound | lgcstandards.comscbt.com |
| CAS Number | 1246820-66-5 | lgcstandards.comsimsonpharma.comscbt.comaxios-research.com |
| Molecular Formula | C₂₁H₂₀D₅ClFN₃O₃ | lgcstandards.comscbt.com |
| Molecular Weight | 426.92 g/mol | lgcstandards.comsimsonpharma.comscbt.com |
| Synonyms | 4-amino-5-chloro-2-(ethoxy-d5)-N-[[4-(4-fluorophenyl)methyl]-2-morpholinyl]methyl]benzamide; Mosapid-d5; Mosid-MT-d5; Moza-d5 | simsonpharma.comscbt.com |
Table 2: Mentioned Chemical Compounds
| Compound Name | CAS Number | Context/Role |
|---|---|---|
| This compound | 1246820-66-5 | Deuterated internal standard for Mosapride. lgcstandards.comsimsonpharma.com |
| Mosapride | 112885-41-3 | Parent compound; a gastroprokinetic agent and 5-HT4 agonist. wikipedia.orglgcstandards.com |
| Deuterium | 16873-17-9 | Stable isotope of hydrogen used in labeling. symeres.com |
| Carbon-13 | 14762-74-4 | Stable isotope of carbon used in labeling. symeres.com |
| Nitrogen-15 | 14390-96-6 | Stable isotope of nitrogen used in labeling. symeres.com |
| Deutetrabenazine | 1445478-70-9 | First FDA-approved deuterated drug. researchgate.net |
| Acetylcholine | 51-84-3 | Neurotransmitter involved in gastrointestinal motility. nih.govncats.io |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-amino-5-chloro-N-[[4-[(4-fluorophenyl)methyl]morpholin-2-yl]methyl]-2-(1,1,2,2,2-pentadeuterioethoxy)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClFN3O3/c1-2-28-20-10-19(24)18(22)9-17(20)21(27)25-11-16-13-26(7-8-29-16)12-14-3-5-15(23)6-4-14/h3-6,9-10,16H,2,7-8,11-13,24H2,1H3,(H,25,27)/i1D3,2D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPELFRMCRYSPKZ-ZBJDZAJPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C(=O)NCC2CN(CCO2)CC3=CC=C(C=C3)F)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC1=CC(=C(C=C1C(=O)NCC2CN(CCO2)CC3=CC=C(C=C3)F)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClFN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10858150 | |
| Record name | 4-Amino-5-chloro-2-[(~2~H_5_)ethyloxy]-N-({4-[(4-fluorophenyl)methyl]morpholin-2-yl}methyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10858150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246820-66-5 | |
| Record name | 4-Amino-5-chloro-2-[(~2~H_5_)ethyloxy]-N-({4-[(4-fluorophenyl)methyl]morpholin-2-yl}methyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10858150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Isotopic Characterization of Mosapride D5
Chemical Synthesis Pathways for Deuterium (B1214612) Incorporation
The synthesis of Mosapride-d5 involves introducing five deuterium atoms into the ethoxy group of the Mosapride (B1662829) molecule. This specific placement requires a targeted synthetic approach to ensure the label is in the desired position.
Strategies for Site-Specific Deuteration of Mosapride
A primary strategy for the site-specific deuteration of Mosapride targets the final steps of the synthesis of its precursor. One documented method involves the reduction of an intermediate compound using a deuterated reducing agent. researchgate.netdrugfuture.com
A key synthesis pathway proceeds as follows:
Formation of the Morpholine (B109124) Ring : The synthesis can begin with the cyclization of N-(4-fluorobenzyl)ethanolamine with 2-chloroacrylonitrile (B132963) to create 4-(4-fluorobenzyl)morpholine-2-carbonitrile (III). drugfuture.com
Esterification : This nitrile is then converted to its corresponding ethyl ester, ethyl 4‐(4‐fluorobenzyl)‐2‐morpholinecarboxylate (IV), through alcoholysis with ethanol (B145695) and sulfuric acid. drugfuture.com
Deuterated Reduction : The crucial deuteration step involves the reduction of the ester (IV) with a powerful deuterated reagent, such as deuterated sodium borohydride (B1222165) (NaBD4) or lithium borodeuteride. researchgate.netdrugfuture.com This reaction reduces the ester group to a hydroxymethyl group, yielding a deuterated hydroxymethyl derivative (V). drugfuture.com
Final Assembly : The resulting deuterated alcohol intermediate is then condensed with other precursors, such as 4-amino-5-chloro-2-ethoxybenzoic acid, to form the final this compound molecule. drugfuture.comgoogle.com
This method is effective because it introduces the deuterium label at a specific site (the ethoxy group) late in the synthetic sequence, which is an efficient strategy for isotopic labeling. google.comdrugfuture.com The IUPAC name, 4-amino-5-chloro-N-[[4-[(4-fluorophenyl)methyl]morpholin-2-yl]methyl]-2-(1,1,2,2,2-pentadeuterioethoxy)benzamide, confirms that all five hydrogens of the ethoxy group are replaced by deuterium. clearsynth.com
Optimization of Reaction Conditions and Yield for Deuterated Products
The efficiency and success of the deuteration process depend heavily on the optimization of reaction conditions. While specific optimization data for this compound synthesis is proprietary, general principles for such reactions can be applied.
Key parameters for optimization include:
Solvent : The choice of solvent is critical. For reductions using reagents like NaBD4, solvents such as tetrahydrofuran (B95107) (THF) are commonly used. drugfuture.com The solvent must be inert to the reaction conditions and capable of dissolving the reactants. mdpi.com
Temperature : Reactions are often conducted at specific temperatures to control the reaction rate and minimize side products. For instance, the reduction step might be performed at a controlled temperature, followed by stirring at different temperatures to ensure completion. google.combeilstein-journals.org
Stoichiometry of Reagents : The molar ratio of the substrate to the deuterating agent (e.g., NaBD4) is carefully controlled to ensure complete deuteration and maximize yield. nih.gov
Reaction Time : The duration of the reaction is optimized to allow for the complete conversion of the starting material to the deuterated product, while avoiding potential degradation or side reactions. beilstein-journals.org
Catalyst : Some deuteration reactions may employ a catalyst to improve efficiency and selectivity. nih.gov
Optimization aims to maximize the chemical yield and the isotopic enrichment of the final product, ensuring a high percentage of deuterium incorporation at the target site. google.comnih.gov
Spectroscopic and Chromatographic Characterization for Isotopic Purity and Enrichment
Following synthesis, the resulting this compound must be rigorously analyzed to confirm its chemical structure, isotopic purity, and the extent of deuterium enrichment. High-performance liquid chromatography (HPLC) is often used to assess chemical purity, with standards requiring >95% purity. lgcstandards.com
Mass Spectrometry for Deuterium Content Determination
Mass spectrometry (MS) is a primary tool for confirming the successful incorporation of deuterium. The technique separates ions based on their mass-to-charge ratio (m/z).
Molecular Weight Confirmation : The molecular weight of this compound is 426.92 g/mol , compared to 421.9 g/mol for unlabeled Mosapride, reflecting the mass of the five deuterium atoms. simsonpharma.comlgcstandards.com High-resolution mass spectrometry (HR-MS) can confirm this mass with high accuracy. nih.gov
Isotopic Enrichment : By analyzing the mass spectrum, the percentage of deuterium incorporation can be determined. A pure this compound sample will show a predominant molecular ion peak at the expected m/z for the d5 species. The relative intensities of peaks corresponding to d0, d1, d2, d3, and d4 species can quantify the isotopic enrichment.
Tandem Mass Spectrometry (LC-MS/MS) : This technique is used for detailed structural confirmation and quantification. For unlabeled mosapride, the transition of m/z 422.3 → 198.3 is monitored. researchgate.net For this compound, a similar fragmentation pattern would be expected, but originating from the deuterated parent ion (m/z ~427), providing unambiguous confirmation of the label's presence.
| Compound Property | Value | Source |
| Analyte Name | This compound | lgcstandards.com |
| Molecular Formula | C₂₁H₂₀D₅ClFN₃O₃ | lgcstandards.comscbt.com |
| Molecular Weight | 426.92 g/mol | lgcstandards.comscbt.com |
| Unlabeled CAS Number | 112885-41-3 | lgcstandards.com |
| This compound CAS Number | 1246820-66-5 | clearsynth.comlgcstandards.comscbt.com |
| Purity (by HPLC) | >95% | lgcstandards.com |
| Isotopic Purity | 95% atom D |
Advanced Bioanalytical Method Development and Validation for Mosapride D5
Comprehensive Method Validation Parameters for Bioanalytical Applications
Determination of Lower Limit of Quantification (LLOQ) and Limit of Detection (LOD)
The Lower Limit of Quantification (LLOQ) is the lowest concentration of an analyte that can be reliably measured with acceptable precision and accuracy. For LC-MS/MS methods utilizing Mosapride-d5 as an internal standard, the LLOQ is a critical parameter for pharmacokinetic studies. Various studies have reported LLOQ values for Mosapride (B1662829) in human plasma. For instance, one HPLC-MS/MS method established an LLOQ of 0.17 ng/mL researchgate.net. Another LC-MS/MS assay reported an LLOQ of 1.28 ng/mL researchgate.netnih.gov.
The determination of LLOQ and Limit of Detection (LOD) typically adheres to regulatory guidelines, such as those from the ICH. Commonly, LOD is defined by a signal-to-noise (S/N) ratio of 2:1 or 3:1, while LLOQ is established at an S/N ratio of 10:1 sepscience.com. Performance-based definitions are also prevalent, requiring the LLOQ samples to exhibit an imprecision of no more than ±20% and accuracy within ±20% sepscience.com. For example, in a study involving a different compound with a deuterated internal standard, the LLOQ was 0.25 ng/mL, with acceptable accuracy and precision nih.govmdpi.com. Studies on other analytes have reported LLOQ precision and accuracy values within similar ranges, with S/N ratios often significantly higher than the minimum requirement japsonline.comnih.gov.
Assessment of Method Precision and Accuracy
Method precision, measured as the coefficient of variation (CV), and accuracy, measured as relative error (RE), are fundamental validation parameters. These ensure that the method consistently produces reliable results.
For Mosapride, reported precision and accuracy values have been demonstrated to be within acceptable limits. In one HPLC-based method, intra- and inter-day variations (precision) were less than 1%, with accuracy (RE) within ±6.3% nih.gov. Similarly, an LC-MS/MS method reported inter- and intra-day precision (RSD) below 13% and accuracy (RE) within ±6.3% researchgate.net. Other bioanalytical method validations, even for different compounds but employing similar LC-MS/MS techniques and deuterated internal standards, have shown comparable results, with precision and accuracy generally within ±15% for concentrations above the LLOQ, and within ±20% at the LLOQ nih.govmdpi.comnih.gov.
Table 1: Representative Precision and Accuracy Data for Mosapride Bioanalysis
| Parameter | Study/Method Type | Reported Value Range | Acceptance Criteria (Typical) |
| Intra-day Precision | HPLC nih.gov | < 1% CV | < 15% CV |
| Inter-day Precision | HPLC nih.gov | < 1% CV | < 15% CV |
| Intra-day Accuracy | HPLC nih.gov | ± 6.3% RE | ± 15% RE |
| Inter-day Accuracy | HPLC nih.gov | ± 6.3% RE | ± 15% RE |
| Intra-day Precision | LC-MS/MS researchgate.net | < 13% CV | < 15% CV |
| Inter-day Precision | LC-MS/MS researchgate.net | < 13% CV | < 15% CV |
| Intra-day Accuracy | LC-MS/MS researchgate.net | Within ±6.3% RE | ± 15% RE |
| Inter-day Accuracy | LC-MS/MS researchgate.net | Within ±6.3% RE | ± 15% RE |
Investigation of Matrix Effects and Ion Suppression/Enhancement Phenomena
Matrix effects, which arise from the co-elution of endogenous compounds from biological matrices, can significantly alter the ionization efficiency of the analyte and internal standard in LC-MS/MS analysis, leading to ion suppression or enhancement. This compound, as a stable isotope-labeled internal standard, is designed to co-elute with Mosapride and experience similar ionization suppression or enhancement, thereby mitigating these effects and improving assay accuracy veeprho.commedchemexpress.com.
Assessment of matrix effects typically involves comparing the analyte's response in the presence of matrix components versus its response in a pure solvent or post-extraction spiked samples. Methods like post-extraction addition or post-column infusion are commonly employed researchgate.net. Minimization strategies include optimizing sample preparation techniques and enhancing chromatographic separation to remove interfering co-eluting substances researchgate.netmdpi.com. Acceptable matrix effects are generally considered to be those where the CV of the matrix effect is less than 15% and accuracy remains within acceptable limits nih.govmdpi.com. While specific matrix effect data for this compound is not extensively detailed in the provided snippets, the principle of using deuterated internal standards is well-established for addressing these phenomena in bioanalysis bebac.at.
Stability Studies of Mosapride in Various Biological Matrices
Stability studies are crucial to ensure that the analyte remains stable throughout the sample collection, storage, and processing phases. Mosapride stability has been investigated in various biological matrices, typically plasma. Common stability assessments include:
Freeze-thaw stability: Evaluating the analyte's integrity after multiple freeze-thaw cycles.
Bench-top stability: Assessing stability at room temperature for a defined period.
Long-term storage stability: Determining stability when stored at ultra-low temperatures (e.g., -20°C or -80°C) for extended durations.
Autosampler stability: Evaluating stability in the autosampler at controlled temperatures.
While specific data for this compound stability is not detailed, studies on similar compounds using deuterated internal standards demonstrate stability under typical bioanalytical conditions. For instance, fluoxetine (B1211875) was found to be stable in human plasma for 48 hours at room temperature, for 12 months when frozen at -25°C, for 48 hours in an autosampler at 6°C, and through three freeze-thaw cycles nih.govmdpi.com. Mosapride citrate (B86180) stability studies have also been conducted researchgate.net.
Recovery Assessment from Biological Samples
Sample recovery refers to the efficiency of the extraction process in isolating the analyte from the biological matrix. It is typically assessed by comparing the response of the analyte spiked into the matrix before extraction with the response of the analyte spiked into a post-extraction solution at the same concentration.
For Mosapride citrate, recovery values have been reported to be high. In one study using equine tissues, extraction recovery ranged from 97% to 107% researchgate.net. Another study reported a mean recovery of 101.55 ± 0.97% for Mosapride citrate nih.gov. For fluoxetine, recovery values of approximately 84.7% for the analyte and 82.6% for its deuterated internal standard were observed, remaining consistent across different quality control levels mdpi.com. These high recovery rates are indicative of efficient extraction procedures.
Table 2: Representative Recovery Data for Mosapride and Related Compounds
| Analyte/Compound | Matrix | Method Type | Reported Recovery (%) |
| Mosapride Citrate | Equine Tissues | LC-MS/MS | 97 - 107 |
| Mosapride Citrate | Solution | HPLC | 101.55 ± 0.97 |
| Fluoxetine | Human Plasma | LC-MS/MS | ~84.7 |
| Fluoxetine-d5 (IS) | Human Plasma | LC-MS/MS | ~82.6 |
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy for Reference Standard Analysis
Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful, non-destructive analytical technique used for the absolute quantification and purity determination of chemical compounds, making it highly valuable for reference standard analysis. Unlike traditional chromatographic methods that often require calibration curves specific to each analyte, qNMR can determine the concentration or purity of a substance directly by comparing the integrated signal area of its specific proton (¹H) or other nuclei to that of a known internal standard eurl-pesticides.euresolvemass.cafujifilm.com.
The advantages of qNMR for reference standard analysis include its inherent accuracy, traceability, and versatility. It can be applied to a wide range of compounds, requires minimal sample preparation, and allows for the recovery of the sample after analysis eurl-pesticides.euresolvemass.ca. For Mosapride reference standards, qNMR has been employed to assess purity, with one report indicating a purity of 98.0+% for a Mosapride standard as determined by qNMR fujifilm.com.
Application of ¹H NMR for Quantitative Determination
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the most commonly applied technique within qNMR for quantitative purposes. The principle relies on the direct proportionality between the integrated area of a proton signal and the number of protons generating that signal. By adding a known amount of a chemically stable and well-characterized internal standard to the sample, the concentration or purity of the target analyte can be accurately calculated by comparing the ratio of peak integrals resolvemass.cafujifilm.com.
For the quantitative analysis of Mosapride citrate, maleic acid has been successfully employed as an internal standard in ¹H NMR studies. Specific, well-resolved proton signals from both Mosapride and maleic acid are selected for quantification mdpi.comresearchgate.net. This approach allows for the precise determination of Mosapride content, contributing to the quality control and characterization of Mosapride reference materials.
Application of ¹⁹F NMR for Quantitative Determination
The quantitative determination of this compound, a deuterated analog of Mosapride, can be effectively achieved using ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. This analytical approach leverages the inherent presence of a fluorine atom within the Mosapride molecular structure, which remains unaffected by deuterium (B1214612) substitution. Research has established robust ¹⁹F NMR methodologies for the quantification of Mosapride, providing a direct framework applicable to its deuterated counterparts researchgate.netnih.govmdpi.com.
Methodological Framework for ¹⁹F NMR Quantification
The application of ¹⁹F NMR for the quantitative analysis of Mosapride involves a carefully designed methodology, including the selection of an appropriate internal standard, identification of a specific quantitative signal, and optimization of spectroscopic parameters.
Internal Standard Selection: A critical component of quantitative NMR is the use of an internal standard. In studies focused on Mosapride quantification, 4,4′-difluoro diphenylmethanone has been identified and utilized as a suitable internal standard due to its purity and distinct ¹⁹F NMR signal researchgate.netnih.govmdpi.comresearchgate.net.
Identification of Quantitative Signals: The quantitative determination relies on the integration of a specific and well-resolved signal corresponding to the fluorine atom in Mosapride. Research has pinpointed a characteristic ¹⁹F NMR signal for Mosapride at a chemical shift of -116.15 ppm, which serves as the target for signal integration and subsequent quantification researchgate.netnih.govmdpi.com.
Optimization of Spectroscopic Parameters: To ensure accurate and reproducible quantitative results, various spectroscopic parameters require optimization. This includes the choice of solvent (e.g., DMSO-d6 or MeOD), temperature, number of scans, acquisition time, and relaxation delay researchgate.netnih.gov. For the ¹⁹F NMR analysis of Mosapride, an optimal temperature of 308 K was determined to provide the best signal-to-noise ratio, thereby enhancing analytical performance nih.gov.
Validation and Performance Characteristics
The developed ¹⁹F NMR method for Mosapride quantification has undergone rigorous validation to ensure its reliability and suitability for bioanalytical applications.
Linearity Assessment: The linearity of the ¹⁹F NMR method was established by analyzing a range of Mosapride concentrations against the internal standard. A linear regression analysis demonstrated an excellent linear relationship, with a regression equation of y = 0.2049x + 0.0044 and a high correlation coefficient (r = 0.9997), indicating the method's quantitative range and reliability nih.govmdpi.com.
| Parameter | Value |
| Regression Equation | y = 0.2049x + 0.0044 |
| Correlation Coefficient (r) | 0.9997 |
ICH Guideline Adherence: The method's performance characteristics, including precision, repeatability, stability, accuracy, and robustness, were thoroughly validated in accordance with the International Council for Harmonisation (ICH) guidelines researchgate.netnih.gov.
Comparative Accuracy: The accuracy of the ¹⁹F NMR quantitative method was further confirmed through comparative analysis with High-Performance Liquid Chromatography (HPLC). The results obtained from both methods showed good agreement, validating the accuracy and reliability of the ¹⁹F NMR approach for Mosapride quantification researchgate.netmdpi.com.
Key Research Findings
The research indicates that ¹⁹F NMR spectroscopy offers a rapid and reliable technique for quantifying Mosapride content mdpi.com. A significant advantage of ¹⁹F NMR is its minimal background interference, which contributes to its robustness and effectiveness in quantitative analysis rsc.org. These attributes make it a valuable tool in advanced bioanalytical method development.
Preclinical Pharmacokinetic and Metabolic Research Utilizing Mosapride D5
Utility of Mosapride-d5 as an Internal Standard in Pharmacokinetic Studies
In quantitative bioanalysis, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is used to correct for the variability inherent in sample processing and analysis. A stable isotope-labeled IS, such as this compound, is considered the gold standard for these applications. frontiersin.org
The primary role of this compound is to improve the precision and accuracy of Mosapride (B1662829) quantification in complex biological samples like plasma, urine, or tissue homogenates. veeprho.com Because this compound is chemically identical to Mosapride but has a higher molecular weight due to the deuterium (B1214612) atoms, it exhibits nearly identical behavior during sample preparation steps (e.g., protein precipitation, liquid-liquid extraction) and chromatographic separation. ijper.org
Any loss of the analyte (Mosapride) during these procedures is mirrored by a proportional loss of the IS (this compound). Similarly, variations in the ionization efficiency within the mass spectrometer's source, a phenomenon known as the matrix effect, affect both the analyte and the IS to a similar degree. frontiersin.org By calculating the ratio of the analyte's response to the IS's response, these sources of error are effectively normalized. This results in a significant enhancement of method robustness, reproducibility, and accuracy, which is crucial for reliable pharmacokinetic characterization. ijper.orgresearchgate.net Validation parameters for such methods are rigorously assessed to ensure they meet regulatory guidelines. frontiersin.org
Table 1: Representative Method Validation Parameters Achievable Using a Stable Isotope-Labeled Internal Standard like this compound This table illustrates typical validation results for LC-MS/MS methods that employ deuterated internal standards for bioanalysis.
| Parameter | Typical Acceptance Criteria | Rationale |
|---|---|---|
| Linearity (r²) | ≥ 0.99 | Ensures a direct and predictable relationship between concentration and instrument response across a defined range. nih.govnih.gov |
| Precision (%CV) | ≤ 15% (≤ 20% at Lower Limit of Quantification) | Measures the closeness of repeated measurements (intra- and inter-day), indicating method reproducibility. frontiersin.orgnih.gov |
| Accuracy (% Bias or % Recovery) | Within ±15% of the nominal value (±20% at LLOQ) | Demonstrates how close the measured value is to the true value, reflecting the method's exactness. frontiersin.orgnih.gov |
| Matrix Effect | IS-normalized factor variability should be ≤ 15% | Assesses the influence of interfering components in the biological sample on the ionization of the analyte. frontiersin.org |
Therapeutic Drug Monitoring (TDM) is the clinical practice of measuring drug concentrations in blood to optimize dosing for individual patients, aiming to maximize efficacy while minimizing toxicity. ous-research.nonih.gov Although TDM is a clinical application, the analytical methodologies that underpin it are developed and validated in a preclinical research setting.
The development of robust TDM assays relies on the same principles of high accuracy and precision for which this compound is employed. frontiersin.org Research into the pharmacokinetic/pharmacodynamic (PK/PD) relationships of a drug requires definitive concentration data. Using this compound as an IS in these preclinical and clinical research studies ensures that the measured plasma concentrations are reliable, forming a solid basis for establishing therapeutic windows and developing dosing algorithms for future TDM applications. ous-research.nolcms.cz
In Vitro Drug Metabolism Investigations of Mosapride and its Metabolites
Understanding a drug's metabolic fate is a critical component of preclinical development. bioivt.com In vitro systems, such as liver subcellular fractions, are used to predict in vivo metabolism and potential drug-drug interactions. nuvisan.com
Metabolic stability assays measure the rate at which a compound is broken down by drug-metabolizing enzymes. srce.hr These experiments typically involve incubating the drug with human or animal liver microsomes (vesicles of the endoplasmic reticulum containing Phase I enzymes) or hepatocytes (whole liver cells containing both Phase I and Phase II enzymes) and monitoring the disappearance of the parent compound over time. nuvisan.comnih.gov
The data from these assays are used to calculate key parameters like the in vitro half-life (t½) and intrinsic clearance (CLint), which help predict the drug's hepatic clearance in vivo. srce.hr Research indicates that Mosapride is metabolized mainly in the liver. fda.gov.ph Studies using human liver microsomes have shown that Mosapride's metabolism is significantly inhibited by ketoconazole, a potent inhibitor of the enzyme CYP3A4, highlighting the compound's susceptibility to metabolism by this pathway. nih.gov
Phase I metabolism involves the introduction or exposure of functional groups on a drug molecule, typically through oxidation, reduction, or hydrolysis. drughunter.com For Mosapride, this phase is primarily mediated by the Cytochrome P450 (CYP) superfamily of enzymes. fda.gov.phbiomolther.org
Research has identified that CYP3A4 is the main enzyme responsible for Mosapride's metabolism. fda.gov.phnih.gov The primary Phase I metabolic reactions include:
Dealkylation: Removal of the p-fluorobenzyl group to form the major metabolite, des-p-fluorobenzyl mosapride. fda.gov.phnih.govresearchgate.net
Oxidation: This occurs at several positions, including N-oxidation to form Mosapride N-oxide and oxidation of the morpholine (B109124) ring. nih.govresearchgate.net
Hydroxylation: Addition of a hydroxyl group to the benzene (B151609) ring. fda.gov.ph
Furthermore, studies have shown that Mosapride can act as an inducer of several CYP enzymes, including CYP1A2, CYP2B6, and CYP3A4, in cultured human hepatocytes. biomolther.orgresearchgate.net
Table 2: Major Phase I Metabolic Pathways of Mosapride
| Metabolic Reaction | Resulting Metabolite(s) | Primary Enzyme System |
|---|---|---|
| Dealkylation | des-p-fluorobenzyl mosapride fda.gov.phnih.gov | CYP3A4 fda.gov.phnih.gov |
| N-Oxidation | Mosapride N-oxide nih.govresearchgate.net | Cytochrome P450 researchgate.net |
| Morpholine Ring Cleavage | Morpholine ring-opened mosapride nih.govresearchgate.net | Cytochrome P450 nih.gov |
| Hydroxylation | Hydroxylated benzene ring metabolite fda.gov.ph | Cytochrome P450 fda.gov.ph |
Phase II metabolism involves the conjugation of a drug or its Phase I metabolites with endogenous polar molecules, making them more water-soluble and easier to excrete. drughunter.comyouarethehealer.org For Mosapride and its metabolites, extensive Phase II metabolism occurs.
The main Phase II conjugation reactions identified in humans and rats are:
Glucuronidation: This is a major pathway where glucuronic acid is attached to the molecule, mediated by UDP-glucuronosyltransferases (UGTs). nih.govresearchgate.netresearchgate.net
Sulfate (B86663) Conjugation: The addition of a sulfate group. nih.govresearchgate.net
Glucose Conjugation: The addition of a glucose molecule. nih.govresearchgate.net
Studies analyzing human plasma, urine, and feces after Mosapride administration have successfully identified numerous Phase II metabolites, confirming that conjugation is a significant route of elimination for this compound. nih.govtandfonline.com
Table 3: Identified Phase II Conjugation Pathways for Mosapride
| Conjugation Pathway | Enzyme Family | Significance |
|---|---|---|
| Glucuronidation nih.govresearchgate.net | UDP-glucuronosyltransferases (UGTs) drughunter.comyouarethehealer.org | A major pathway for the metabolic clearance of Mosapride and its Phase I metabolites. tandfonline.com |
| Sulfate Conjugation nih.govresearchgate.net | Sulfotransferases (SULTs) drughunter.com | An identified pathway for forming more water-soluble excretable metabolites. nih.gov |
| Glucose Conjugation nih.govresearchgate.net | Not specified in results | A detected conjugation pathway contributing to the overall metabolic profile. nih.gov |
Identification and Characterization of Mosapride Metabolites in Preclinical Systems
The use of this compound as an internal standard has been instrumental in the identification and structural elucidation of mosapride metabolites in animal models, particularly in rats. Following oral administration, researchers have analyzed samples from rat urine, bile, feces, and plasma using advanced UPLC-ESI-MS/MS methods to detect and characterize the biotransformation products of mosapride. researchgate.net
In these studies, a significant number of metabolites have been identified for the first time. Research has successfully elucidated the structures of numerous phase I and phase II metabolites. researchgate.net The primary metabolic transformations observed include:
Dealkylation: This is a predominant metabolic pathway for mosapride. researchgate.net One of the major metabolites identified across species is the des-p-fluorobenzyl derivative, often referred to as M-1. researchgate.netnih.gov
N-oxidation: The formation of mosapride N-oxide has been identified in rat bile, urine, and plasma. researchgate.net
Morpholine Ring Cleavage: A morpholine ring-opened metabolite has also been characterized in rat plasma and feces. researchgate.net
Hydroxylation: This is another key phase I metabolic reaction. researchgate.net
Glucuronidation: This is the main phase II conjugation reaction, resulting in more water-soluble metabolites for excretion. researchgate.net
A comprehensive study in rats identified a total of 18 metabolites, providing a detailed metabolic pathway for the drug in this species. researchgate.net The analytical methods, which rely on deuterated standards like this compound for precision, are crucial for distinguishing metabolites from background matrix effects and for providing the confidence needed for structural elucidation. researchgate.netmdpi.com
Interspecies Metabolic Comparisons in Liver Models
In vitro studies using liver models, such as liver microsomes and S9 fractions from different species (e.g., rats, dogs, monkeys, and humans), are fundamental for understanding interspecies differences in drug metabolism. eurofinsdiscovery.comwur.nlfrontiersin.org These comparisons help in selecting the most appropriate animal model for predicting human pharmacokinetics and toxicity. fda.gov
For mosapride, studies have shown that its metabolism is primarily mediated by the cytochrome P450 (CYP) enzyme system, specifically the CYP3A4 isoform. selleckchem.comnih.gov When the metabolism of mosapride was examined in human liver microsomes, inhibitors of CYP3A4, such as ketoconazole, strongly inhibited the formation of its primary metabolites. nih.gov This finding is consistent across species, though quantitative differences can exist.
Comparative studies between humans and rats have revealed little qualitative difference in the metabolic pathways of mosapride. researchgate.netnih.gov A study identified 16 metabolites in humans, 15 of which were also found in rats, suggesting that the rat is a reasonably good model for predicting the metabolic profile of mosapride in humans. nih.gov The main differences observed are often quantitative, relating to the rate of metabolism rather than the types of metabolites formed. Such interspecies comparisons are heavily reliant on robust bioanalytical methods where this compound plays a vital role in ensuring data accuracy and comparability across different species' biological matrices. frontiersin.org
In Vivo Pharmacokinetic Research in Animal Models
This compound is essential for conducting precise in vivo pharmacokinetic studies in animal models. By enabling accurate measurement of the parent drug concentration in plasma and other tissues over time, it allows for a thorough characterization of the drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Comparative Absorption, Distribution, and Elimination Studies
Pharmacokinetic studies have been performed in several preclinical species, including rats, dogs, monkeys, and horses, revealing species-specific differences.
In rats , significant sex-dependent differences in pharmacokinetics have been observed. After oral administration, the peak plasma concentration (Cmax) of unchanged mosapride was substantially higher in female rats compared to male rats. Conversely, the Cmax of the primary metabolite, M-1, was much higher in males. This suggests a more rapid metabolism in male rats, which also exhibited a faster elimination half-life (t1/2) of 1.9 hours compared to 2.8 hours in females. researchgate.net
In dogs and monkeys , after intravenous administration, mosapride plasma levels showed a biphasic decrease with terminal half-lives of 2.4 hours in both species. nih.gov Following oral administration, the drug was absorbed rapidly, with peak concentrations reached between 0.5 and 1 hour. nih.gov Elimination was also quick, with half-lives of 1.5 hours in dogs and 0.9 hours in monkeys. nih.gov Unlike rats, no significant sex-related differences in pharmacokinetics were found in dogs or monkeys. nih.gov
In horses , after oral administration, mosapride showed dose-proportional increases in Cmax and the area under the concentration-time curve (AUC), indicating linear pharmacokinetics up to a dose of 1.5 mg/kg. semanticscholar.org
Regarding distribution, studies in rats showed that mosapride and its metabolites are distributed widely and rapidly into various tissues. ebi.ac.uk The highest concentrations were typically found in the gastrointestinal tract, such as the duodenum and cecum. ebi.ac.uk Elimination occurs through urine, feces, and bile. ebi.ac.uk
Bioavailability Assessment in Preclinical Species (e.g., Canine, Rodent Models)
Oral bioavailability of mosapride shows considerable variability across preclinical species, largely due to extensive first-pass metabolism in the liver. researchgate.netnih.gov
Canine Models: Studies in beagle dogs have reported varying bioavailability. One study noted a low oral bioavailability of approximately 1%. researchgate.netnih.gov Another study found it to be 8%. nih.gov This highlights the significant impact of the first-pass effect on the amount of drug reaching systemic circulation in dogs.
Rodent Models: In rats, sex differences also impact bioavailability, which is linked to the differential metabolism observed between males and females. researchgate.net
Primate Models: In monkeys, the oral bioavailability was determined to be 14%, which is higher than in dogs but still indicative of substantial first-pass metabolism. nih.gov
The accurate determination of these bioavailability values relies on precise quantification of mosapride in plasma after both intravenous and oral administration, a process where this compound is a critical component of the analytical methodology. researchgate.netnih.gov
Pharmacokinetic Modeling Approaches (e.g., Noncompartmental Analysis, Compartmental Modeling)
Both noncompartmental analysis (NCA) and compartmental modeling have been applied to describe the pharmacokinetic properties of mosapride in preclinical species.
Compartmental Modeling provides a more detailed mathematical description of the drug's movement through the body. For mosapride in beagle dogs, a one-compartment model has been shown to adequately describe the drug's pharmacokinetics after both intravenous and oral administration. researchgate.netebi.ac.uknih.gov This model helps in estimating parameters like the absorption rate, which was calculated to be 3.14 ± 1.14 hr⁻¹. researchgate.netebi.ac.uknih.gov The ability to fit the data to a specific compartmental model enhances the understanding of the drug's disposition and can aid in predicting drug concentrations over time.
The table below summarizes key pharmacokinetic parameters of mosapride derived from noncompartmental analysis in various animal species.
| Species | Route | Dose | Cmax | Tmax (h) | t1/2 (h) | AUC | Bioavailability (%) | Reference |
| Dog (Beagle) | Oral | 10 mg/kg | 207 ng/mL | 0.5 - 1.0 | 1.5 | - | 8% | nih.gov |
| Dog (Beagle) | IV | 2 mg/kg | - | - | 2.4 | - | - | nih.gov |
| Dog (Beagle) | Oral | 5 mg | 10.51 µg/mL (fasted) | - | - | 38.53 h·µg/mL (fasted) | ~1% | researchgate.net |
| Monkey (Cynomolgus) | Oral | 10 mg/kg | 862 ng/mL | 0.5 - 1.0 | 0.9 | - | 14% | nih.gov |
| Monkey (Cynomolgus) | IV | 2 mg/kg | - | - | 2.4 | - | - | nih.gov |
| Rat (Male) | Oral | 10 mg/kg | 44 ng/mL | - | 1.9 | - | - | researchgate.net |
| Rat (Female) | Oral | 10 mg/kg | 788 ng/mL | - | 2.8 | - | - | researchgate.net |
| Horse (Thoroughbred) | Oral | 1.0 mg/kg | 60 ng/g | 1 - 2 | 3.6 - 4.2 | 357 ng·hr/g | - | semanticscholar.org |
Note: Units and study conditions may vary between sources. Cmax (Maximum Concentration), Tmax (Time to Maximum Concentration), t1/2 (Half-life), AUC (Area Under the Curve), IV (Intravenous).
Investigating the Impact of Deuteration on Drug Pharmacokinetics in Animal Studies
The substitution of hydrogen with deuterium atoms can sometimes alter the pharmacokinetic properties of a drug, an event known as the kinetic isotope effect (KIE). This effect typically occurs if the C-H bond that is deuterated is broken during a rate-limiting step of the drug's metabolism. plos.orgnih.gov If a significant KIE exists, the deuterated drug may be metabolized more slowly, leading to increased exposure (higher AUC) and a longer half-life compared to its non-deuterated counterpart.
For a deuterated compound like this compound to be considered a suitable internal standard for pharmacokinetic studies, it must exhibit no significant KIE. This means its pharmacokinetic behavior should be identical to that of the unlabeled mosapride. The co-administration of the drug and its deuterated analog is the definitive method to establish this.
While there is extensive literature on using this compound as an internal standard, specific studies directly investigating the KIE of this compound in animal models are not widely published. The common and accepted use of this compound in bioanalytical assays strongly implies that it is considered to have no significant isotope effect that would interfere with its function as a reliable tracer for the non-deuterated drug. medchemexpress.com The development and validation of analytical methods typically ensure that the deuterated standard and the analyte have identical chromatographic retention times and ionization properties, with the key difference being their mass, which allows for their separate detection by mass spectrometry. mdpi-res.com The absence of a reported KIE for this compound suggests that the sites of deuteration on the molecule are not involved in the rate-limiting steps of its metabolism.
Applications of Mosapride D5 in Specialized Research Domains
Mechanistic Studies of Drug-Target Interactions and Receptor Agonism
Mosapride (B1662829) exerts its therapeutic effect primarily as a selective agonist of the 5-hydroxytryptamine type 4 (5-HT4) receptor. nih.govmedchemexpress.com Elucidating the precise mechanisms of how mosapride interacts with this receptor is fundamental to understanding its pharmacological profile. Mosapride-d5 is described as a labeled selective 5-HT4 receptor agonist, highlighting its role in such investigations. scbt.com
In drug-target interaction studies, particularly those employing advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS), this compound is invaluable. It can be used as a stable isotope-labeled (SIL) internal standard or tracer in competitive binding assays. These assays help determine the binding affinity (Kd) and kinetics of the unlabeled drug (Mosapride) to the 5-HT4 receptor. By allowing for the precise quantification of the bound and unbound drug in complex biological samples, this compound helps researchers to characterize the drug-receptor complex, study conformational changes, and understand the downstream signaling pathways activated by receptor agonism.
Role in Investigating Drug-Drug Interactions and Enzyme Induction Potential
The potential for a drug to interact with other co-administered medications is a critical aspect of its safety profile. Such interactions often occur at the level of metabolic enzymes, primarily the cytochrome P450 (CYP) system. biomolther.orgnih.gov Research has shown that mosapride citrate (B86180) has the potential to induce several key CYP isozymes. biomolther.orgnih.govnih.gov
A study using human hepatocytes investigated the inductive effect of mosapride citrate on various CYP enzymes. The findings indicated a concentration-dependent induction of CYP1A2, CYP2B6, and CYP3A4. biomolther.orgnih.gov For instance, at a concentration of 869 ng/mL, mosapride citrate was shown to significantly increase the activity of these enzymes. biomolther.org
In such studies, this compound plays a crucial role as an internal standard for the quantitative analysis of the parent drug. veeprho.com When investigating the metabolism of mosapride in the presence of another drug, or its effect on the metabolism of a co-administered drug, LC-MS/MS is the method of choice for its sensitivity and specificity. mdpi.comnih.gov The inclusion of this compound corrects for variability during sample preparation and analytical detection, ensuring that the measured changes in drug concentration are genuinely due to the interaction being studied and not analytical error. veeprho.comlcms.cz This precision is vital for accurately assessing the risk and magnitude of potential drug-drug interactions and for providing data that can inform regulatory guidance.
| Enzyme | Inductive Effect Observed | Research Context |
| CYP1A2 | Yes, concentration-dependent increase in activity and mRNA expression. biomolther.orgnih.gov | Investigated in cryopreserved human hepatocytes. biomolther.orgnih.govnih.gov |
| CYP2B6 | Yes, concentration-dependent increase in activity and mRNA expression. biomolther.orgnih.gov | Investigated in cryopreserved human hepatocytes. biomolther.orgnih.govnih.gov |
| CYP2C9 | Varied results depending on the donor cell line. nih.gov | Investigated in cryopreserved human hepatocytes. nih.gov |
| CYP3A4 | Yes, concentration-dependent increase in activity and mRNA expression. biomolther.orgnih.gov | Investigated in cryopreserved human hepatocytes. biomolther.orgnih.govnih.gov |
| This table summarizes the findings on the enzyme induction potential of the parent compound, Mosapride. This compound is the analytical tool used to ensure accuracy in the pharmacokinetic measurements essential for these studies. |
Development and Certification of Reference Standards for Pharmaceutical Analysis
The development and validation of analytical methods are cornerstones of pharmaceutical quality control, ensuring the identity, purity, and strength of active pharmaceutical ingredients (APIs) and finished products. japer.insynzeal.com this compound serves as a key reference standard in this context.
This compound as a Certified Analytical Reference Material
This compound is available from specialized suppliers as a fully characterized, high-purity chemical compound. axios-research.comsimsonpharma.com It is offered as a certified reference material (CRM), often accompanied by a Certificate of Analysis (CoA) that details its identity and purity, which is typically greater than 95%. lgcstandards.comlgcstandards.com This certification ensures its suitability for use in regulated environments. The availability of this compound as a reference standard with traceability to pharmacopeial standards (like USP or EP) is crucial for its use in applications for Abbreviated New Drug Applications (ANDAs) and other regulatory submissions. axios-research.comsynzeal.com
Integration in Quality Control and Research Applications for Active Pharmaceutical Ingredients
In quality control (QC) laboratories, this compound is integral to the development and validation of robust analytical methods, particularly chromatographic assays like HPLC and LC-MS/MS. axios-research.comclearsynth.comaxios-research.com When quantifying the amount of Mosapride API in a drug product, this compound is used as an internal standard. veeprho.com Because it is chemically almost identical to the analyte, it co-elutes and exhibits similar behavior during extraction and ionization, compensating for potential matrix effects or variations in instrument response. lcms.cz This leads to highly accurate and precise quantification, which is essential for batch release testing and ensuring product consistency. axios-research.comsynzeal.comaxios-research.com
Impurity Profiling and Related Substance Analysis Using Deuterated Analogs
Controlling impurities in an API is a critical regulatory requirement to ensure the safety and efficacy of a drug product. google.com Impurity profiling involves the identification and quantification of each potential impurity, including those formed during synthesis or degradation.
This compound, along with deuterated versions of known impurities such as Des-4-fluorobenzyl this compound, are essential tools for this purpose. veeprho.comsynzeal.comsimsonpharma.com In analytical methods designed to detect and quantify related substances in Mosapride API, this compound serves as an ideal internal standard. Its use allows for the accurate measurement of low-level impurities, even in complex sample matrices. By providing a reliable reference point, it helps in validating the analytical method for sensitivity (Limit of Detection, LOD, and Limit of Quantification, LOQ), linearity, and accuracy, as mandated by ICH guidelines. japer.in This ensures that the levels of all related substances are precisely monitored and controlled within their specified limits. synzeal.comaxios-research.com
Emerging Research Directions and Methodological Advancements
Integration of Stable Isotope Tracers in Advanced Analytical Platforms
The use of stable isotope-labeled compounds is a cornerstone of modern bioanalytical chemistry, providing a gold standard for quantification in complex biological matrices. scispace.com Mosapride-d5 serves as an exemplary internal standard for quantitative analysis, particularly in techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). pharmaffiliates.commedchemexpress.commedchemexpress.com The integration of such tracers into advanced analytical platforms is crucial for accurate pharmacokinetic and metabolic studies. wikipedia.orgnih.gov
Stable isotope tracers are invaluable in physiological research, allowing for detailed investigation into metabolic regulation. nih.gov When Mosapride (B1662829) is studied, this compound is added to biological samples (e.g., plasma) at a known concentration. nih.govresearchgate.net Because this compound is chemically identical to Mosapride, it behaves similarly during sample extraction, chromatography, and ionization. However, its increased mass due to the five deuterium (B1214612) atoms allows it to be distinguished from the non-labeled drug by the mass spectrometer. scispace.com This co-elution but separate detection minimizes variability, correcting for matrix effects and inconsistencies in sample preparation, thereby ensuring highly accurate and precise quantification of the parent drug. pharmaffiliates.comnih.gov
Advanced analytical platforms rely on such tracers for a variety of applications in drug metabolism and pharmacokinetics (DMPK) studies. simsonpharma.com The use of this compound enables researchers to track the parent compound and its metabolic pathways with high sensitivity and specificity. nih.govucdavis.edu
Table 1: Role of this compound in Advanced Analytical Platforms
| Analytical Platform | Role of this compound | Research Application |
|---|---|---|
| LC-MS/MS | Internal Standard for Quantification | Pharmacokinetic studies, bioequivalence studies, therapeutic drug monitoring. nih.govresearchgate.net |
| High-Resolution Mass Spectrometry (HRMS) | Tracer for Metabolite Identification | Elucidating metabolic pathways by distinguishing drug-related metabolites from endogenous molecules. nih.gov |
| Stable Isotope-Resolved Metabolomics (SIRM) | Metabolic Tracer | Tracking the biotransformation and flux of Mosapride through metabolic networks. fao.org |
Computational Approaches and Predictive Modeling in Deuterated Compound Research
Computational modeling has become an indispensable tool in modern drug discovery, offering the ability to predict the properties of novel chemical entities before their synthesis. mdpi.com In the context of deuterated compounds like this compound, computational approaches are primarily used to predict the kinetic isotope effect (KIE) and its impact on drug metabolism. nih.gov
The KIE refers to the change in the rate of a chemical reaction when a hydrogen atom is replaced by deuterium. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, meaning it requires more energy to break. wikipedia.org In drug metabolism, many key reactions, particularly those mediated by Cytochrome P450 (CYP) enzymes, involve the cleavage of a C-H bond as the rate-limiting step. scispace.com By strategically placing deuterium atoms at sites of metabolic attack, the rate of metabolism can be slowed. nih.gov
Predictive modeling for deuterated compounds involves several computational techniques:
Quantum Mechanics (QM): Used to calculate the vibrational frequencies of C-H and C-D bonds, which is fundamental to predicting the magnitude of the KIE. nih.gov
Molecular Docking and Molecular Dynamics (MD) Simulations: These methods simulate the interaction between a drug molecule (like Mosapride) and its metabolizing enzyme. nih.gov They can identify the specific hydrogen atoms most susceptible to enzymatic abstraction, thus guiding the optimal placement of deuterium for maximizing the desired metabolic effect.
Hydrogen-deuterium exchange (HDX) mass spectrometry, combined with computational modeling, provides insights into protein conformational dynamics and protein-drug interactions, which can further guide the rational design of deuterated compounds. nih.govacs.orged.ac.ukacs.org Although specific computational studies on this compound are not widely published, these established methodologies form the theoretical framework for its rational design and for predicting its metabolic advantages over the non-deuterated form. compchemday.org
Table 2: Computational Modeling in Deuterated Compound Research
| Modeling Technique | Predicted Parameter/Application | Relevance to this compound |
|---|---|---|
| Quantum Mechanics (QM) | Kinetic Isotope Effect (KIE) magnitude. nih.gov | Predicts the degree to which metabolism can be slowed at a specific molecular position. |
| Molecular Docking | Identification of metabolic "hotspots". nih.gov | Guides the strategic placement of deuterium atoms to enhance metabolic stability. |
| Molecular Dynamics (MD) Simulations | Stability of drug-enzyme binding complex. | Assesses how deuteration might alter the interaction with metabolizing enzymes like CYPs. |
Future Prospects of this compound in Drug Discovery and Development Research
The strategic use of deuterium in drug design, often termed "deuterium switching," represents a significant opportunity in pharmaceutical development. nih.gov This approach involves creating deuterated versions of existing, clinically validated drugs to improve their properties. nih.govpharmaffiliates.com The primary goal is to enhance the pharmacokinetic profile, which can lead to a more consistent therapeutic effect, reduced dosing frequency, and potentially an improved safety profile by minimizing the formation of toxic metabolites. nih.gov
The future prospects for this compound, or similar deuterated analogs of Mosapride, lie in its potential development as a new chemical entity (NCE) with superior clinical attributes compared to the original drug. oup.com Research into the pharmacokinetics of Mosapride has shown that it undergoes metabolism, including the formation of a des-4-fluorobenzyl metabolite. nih.govresearchgate.net If this metabolic pathway is a primary clearance mechanism and involves the cleavage of a C-H bond that can be deuterated, then a deuterated version of Mosapride could exhibit a longer half-life and increased bioavailability. nih.govnih.govsemanticscholar.org
Potential advantages that could be explored in future research include:
Improved Pharmacokinetic Profile: Deuteration could lead to a slower rate of metabolism, resulting in a longer drug half-life and more stable plasma concentrations. This might allow for less frequent dosing, improving patient convenience.
Reduced Metabolic Variability: By slowing a key metabolic pathway, deuteration could reduce variability in drug exposure between different individuals, particularly those with genetic variations in metabolizing enzymes. mdpi.comnih.gov
Lifecycle Extension: Developing a deuterated version of an established drug like Mosapride can be an effective strategy for lifecycle management, offering a new, patentable medicine with tangible clinical benefits. pharmaffiliates.comoup.com
The approval of deuterated drugs like deutetrabenazine by the FDA has paved the way for this development strategy. nih.govwikipedia.org Future research on this compound would likely involve preclinical studies to confirm its metabolic stability and pharmacokinetic advantages, followed by clinical trials to establish its efficacy and safety profile as a potential new therapeutic agent for gastrointestinal disorders. google.comnih.govresearchgate.net
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| Mosapride |
| This compound |
| Deutetrabenazine |
| Tamsulosin |
Q & A
Q. What analytical techniques are recommended for quantifying Mosapride-d5 in biological matrices, and how should they be validated?
To quantify this compound in biological samples (e.g., plasma, tissue), liquid chromatography-tandem mass spectrometry (LC-MS/MS) is optimal due to its high sensitivity and specificity for deuterated compounds. Key steps include:
- Sample preparation : Protein precipitation or solid-phase extraction to minimize matrix effects.
- Calibration curves : Use serial dilutions of this compound with a stable isotopically labeled internal standard (if available) to account for variability.
- Validation parameters : Assess linearity (R² ≥ 0.99), limit of detection (LOD), limit of quantification (LOQ), precision (CV ≤ 15%), and accuracy (85–115% recovery) per FDA/EMA guidelines .
Q. How should researchers synthesize this compound to ensure isotopic purity?
Synthesis requires deuterated reagents (e.g., D₂O, CD₃OD) and controlled reaction conditions to prevent proton-deuterium exchange. Post-synthesis:
- Purity verification : Use nuclear magnetic resonance (NMR) to confirm deuterium incorporation and mass spectrometry (MS) to assess isotopic enrichment (≥98%).
- Storage : Store in inert, anhydrous conditions to avoid degradation .
Q. What experimental design considerations are critical for comparative pharmacokinetic studies of this compound versus non-deuterated Mosapride?
- In vivo models : Use crossover studies in animal models to control inter-individual variability.
- Dosing : Match molar equivalents to compare bioavailability.
- Sampling : Collect time-point samples to assess absorption, distribution, and elimination phases .
Advanced Research Questions
Q. How can isotopic interference be mitigated when using this compound as an internal standard in high-resolution mass spectrometry (HRMS)?
- Chromatographic optimization : Extend run times or use gradient elution to separate this compound from its non-deuterated form.
- HRMS settings : Resolve isotopic clusters using a resolution power ≥ 30,000 and monitor specific fragment ions.
- Validation : Spike matrices with both forms to confirm no cross-talk .
Q. What methodologies address contradictory data in this compound metabolic stability studies?
- Meta-analysis : Aggregate data from multiple studies to identify trends.
- Heterogeneity assessment : Evaluate sources of variation (e.g., species-specific cytochrome P450 activity, incubation conditions).
- Bayesian statistics : Model uncertainty to refine kinetic parameters (e.g., intrinsic clearance) .
Q. How can researchers design a study to investigate the deuterium isotope effect (DIE) on this compound’s receptor binding affinity?
- In vitro assays : Use surface plasmon resonance (SPR) or radioligand binding assays with purified receptors.
- Controls : Compare dissociation constants (Kd) of this compound and non-deuterated Mosapride under identical conditions.
- Statistical rigor : Apply ANOVA with post-hoc tests to confirm significance (p < 0.05) .
Q. What advanced statistical approaches are suitable for analyzing nonlinear pharmacokinetics of this compound in heterogeneous populations?
- Population pharmacokinetics (PopPK) : Use nonlinear mixed-effects modeling (e.g., NONMEM) to account for covariates (age, renal function).
- Machine learning : Train algorithms on multi-omics data to predict exposure-response relationships .
Methodological Guidelines for Data Integrity
- Reproducibility : Document all experimental parameters (e.g., column temperature, mobile phase pH) to enable replication .
- Ethical data reporting : Avoid selective inclusion of data points; pre-register hypotheses and analysis plans to reduce bias .
Tables for Key Comparisons
Q. Table 1. Analytical Techniques for this compound Quantification
| Technique | Advantages | Limitations | Validation Criteria |
|---|---|---|---|
| LC-MS/MS | High sensitivity, specificity | Costly instrumentation | LOD: 0.1 ng/mL, LOQ: 0.3 ng/mL |
| HPLC-UV | Cost-effective | Lower resolution for deuterated forms | Linearity: 1–100 µg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
